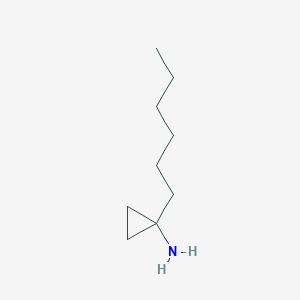
3-(Oxan-2-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-2-yl)propanal is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-2-yl)propanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which subsequently undergoes ring closure to form the oxane ring.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the ring closure reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-2-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to open the oxane ring.
Major Products Formed
Oxidation: 3-(Oxan-2-yl)propanoic acid.
Reduction: 3-(Oxan-2-yl)propanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Oxan-2-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)propanal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The oxane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)propanal: Similar structure but with the oxane ring attached at a different position.
3-(Oxan-2-yl)propan-1-amine: Contains an amine group instead of an aldehyde group.
Properties
CAS No. |
65657-37-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(oxan-2-yl)propanal |
InChI |
InChI=1S/C8H14O2/c9-6-3-5-8-4-1-2-7-10-8/h6,8H,1-5,7H2 |
InChI Key |
URKSUFMYAYODSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


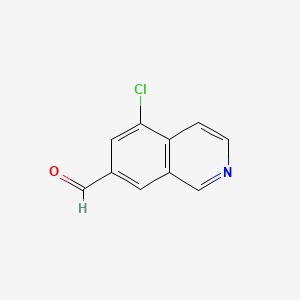
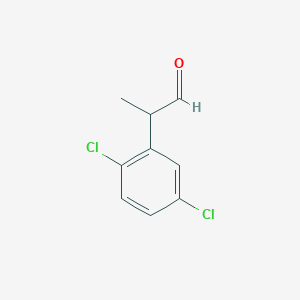
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)


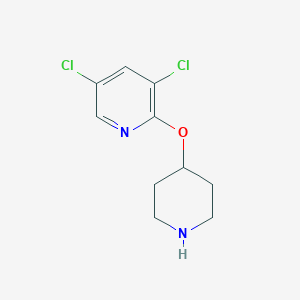
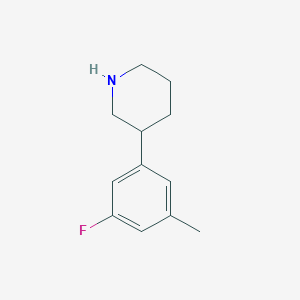



![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
